molecular formula C24H25N3O4 B2669550 N-(2,6-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872857-45-9

N-(2,6-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2669550
CAS No.: 872857-45-9
M. Wt: 419.481
InChI Key: YCXOAVOLCJUKSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Indole-Oxoacetamide Derivatives

The exploration of indole-oxoacetamide derivatives originates from early 20th-century investigations into indole alkaloids. Indole’s discovery in 1866 by Adolf von Baeyer marked a pivotal moment, as its fused benzene-pyrrole structure became a template for bioactive molecule design. The introduction of oxoacetamide functionalities emerged in the 1930s, driven by the need to enhance hydrogen-bonding capacity in tryptophan-derived compounds. For example, 2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide derivatives gained prominence in the 1960s as intermediates for synthesizing serotonin analogs.

A critical milestone occurred in the 1980s with the development of Fischer indole synthesis–oxoacetamide coupling strategies, enabling systematic substitution at both the indole C-3 and oxoacetamide nitrogen positions. This methodology laid the groundwork for modern derivatives like N-(2,6-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide. Contemporary advances include rhodium-catalyzed cyclopropanation-ring expansion reactions, which permit complex indole-oxoacetamide hybrid architectures.

Significance of Morpholino-Indole Conjugates in Medicinal Chemistry

Morpholino-indole conjugates represent a strategic fusion of two pharmacologically privileged motifs. The morpholino group (C~4~H~9~NO) contributes:

  • Metabolic stability : Its saturated oxygen-nitrogen ring resists oxidative degradation, as demonstrated in adamantane-indole hybrids with extended plasma half-lives.
  • Solubility modulation : The morpholine oxygen enhances aqueous solubility by 30–50% compared to piperidine analogs, critical for oral bioavailability.
  • Target engagement : Morpholino’s dipole moment (1.3–1.5 D) facilitates interactions with kinase ATP-binding pockets, as observed in PI3K inhibitors.

In the context of this compound, the morpholino-2-oxoethyl side chain likely optimizes tissue penetration while maintaining affinity for hydrophobic binding cavities.

Structure-Function Paradigm in Indole-Based Pharmacophores

The pharmacological profile of indole-oxoacetamides depends on three structural domains:

Domain Functional Role Example from Literature
Indole core Aromatic π-stacking with Tyr/Phe residues 5-HT~2A~ receptor binding
Oxoacetamide Hydrogen-bond donation to Ser/Thr Pancreatic lipase inhibition (IC~50~ 2.95 μM)
N-substituent Steric modulation of target accessibility Adamantane-enhanced cytotoxicity

For the target compound, the 2,6-dimethylphenyl group at the oxoacetamide nitrogen provides steric hindrance against enzymatic hydrolysis, while the morpholino-2-oxoethyl chain at indole N-1 enables dual hydrogen bonding through its carbonyl and morpholine oxygen.

Current Research Trends in Indole-Morpholino Hybrid Molecules

Recent innovations focus on three areas:

  • Regiodivergent synthesis : Techniques like rhodium-catalyzed ring expansion allow precise control over indole-oxoacetamide regiochemistry, critical for optimizing target selectivity.
  • Polypharmacology : Hybrids such as 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-N-(3-chloro-4-fluorophenyl)-2-oxoacetamide demonstrate concurrent kinase inhibition and apoptosis induction.
  • Computational design : Molecular dynamics simulations predict that morpholino side chains reduce desolvation penalties during target binding by 15–20 kcal/mol compared to alkyl substituents.

These advances position this compound as a prototypical next-generation indole hybrid with tailored pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-16-6-5-7-17(2)22(16)25-24(30)23(29)19-14-27(20-9-4-3-8-18(19)20)15-21(28)26-10-12-31-13-11-26/h3-9,14H,10-13,15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXOAVOLCJUKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound exhibiting notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C24H25N3O4C_{24}H_{25}N_{3}O_{4} and a molecular weight of approximately 419.481 g/mol. Its structure combines an indole moiety with a morpholino group and an acetamide functional group, which contributes to its lipophilicity and potential interactions with biological targets.

Synthesis Methods

The synthesis of this compound can be approached through various synthetic routes. These methods are designed to yield high purity and yield while minimizing byproducts. Detailed methodologies include:

  • Condensation Reactions : Utilizing indole derivatives and morpholino compounds in condensation reactions to form the target compound.
  • Acylation Techniques : Employing acetic anhydride or other acylating agents to introduce the acetamide functionality.

Anticancer Properties

Research has indicated that similar compounds within the indole class demonstrate significant anticancer activity. For instance, indolylglyoxylamides have shown potent anti-proliferative effects against various human cancer cell lines, such as HepG2 (liver cancer) with IC50 values around 10.56 µM . Mechanistic studies suggest that these compounds induce apoptosis and disrupt microtubule dynamics—key processes in cancer cell proliferation.

Table 1: Summary of Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism
Indole-3-GlyoxylamideHepG210.56 ± 1.14Microtubule destabilization
Compound 7dHeLa0.52Apoptosis induction
Compound BPR0C259A549 (lung cancer)39 nMAntimicrotubule agent

The primary mechanisms through which this compound exerts its biological effects include:

  • Microtubule Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase.
  • Apoptosis Induction : The compound may trigger apoptotic pathways through caspase activation and mitochondrial dysfunction.

Therapeutic Applications

Given its structural characteristics and biological activity, this compound holds promise for therapeutic applications in:

  • Cancer Treatment : As a potential candidate for developing new anticancer agents targeting microtubules.
  • Neurological Disorders : Due to its ability to modulate cellular pathways involved in neurodegeneration .

Case Studies

Recent studies have highlighted the potential of indole derivatives in treating resistant cancer types. For instance, a library of indole-based compounds demonstrated submicromolar activity against multidrug-resistant cancer cells, emphasizing the need for further exploration of their mechanisms and therapeutic efficacy .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activities
Target Compound 2-oxoacetamide - 1H-Indol-3-yl
- 2-Morpholino-2-oxoethyl
- N-(2,6-dimethylphenyl)
~451.5 (calculated) Not explicitly reported; inferred from analogs
D-24851 Indol-3-yl-glyoxylamide - N-(Pyridin-4-yl)
- 4-Chlorobenzyl
~423.9 Microtubule destabilization, antitumor activity (in vivo), efficacy against multidrug-resistant cells
8,9-Dihydrocoscinamide B 2-oxoacetamide - N-(2-(1H-Indol-3-yl)ethyl)
- 1H-Indol-3-yl
354.12 (M+Na) Antimicrobial activity against S. aureus and ESKAPE pathogens
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide 2-oxoacetamide - 4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl
- N-(4-isopropylphenyl)
347 (M+H) Synthetic intermediate; no reported bioactivity
2-(1-(3-Bromopropyl)-1H-indol-3-yl)-N-(2-nitrophenyl)-2-oxoacetamide 2-oxoacetamide - 3-Bromopropyl
- N-(2-Nitrophenyl)
~418.2 Antimicrobial activity (broad-spectrum)

Key Observations:

Indole Core Modifications: The target compound’s indole group at position 3 is critical for π-π stacking interactions in biological targets, as seen in D-24851’s microtubule-binding activity . Substitution at the indole nitrogen (e.g., 2-morpholino-2-oxoethyl in the target vs. 3-bromopropyl in ) influences solubility and target selectivity.

Morpholino rings (as in the target and ) enhance metabolic stability due to resistance to oxidative degradation .

Biological Activities :

  • Antimicrobial indole derivatives (e.g., ) highlight the role of the 2-oxoacetamide scaffold in disrupting bacterial membranes or enzyme function.
  • Antitumor analogs like D-24851 demonstrate that indole-glyoxylamide derivatives can evade P-glycoprotein-mediated multidrug resistance, a feature likely shared by the target compound due to structural similarities .

Notes:

  • The target compound’s synthesis likely employs morpholino-ethylation of indole followed by coupling with 2,6-dimethylphenylamine, as inferred from .
  • Compared to D-24851, the target’s morpholino group may improve solubility but reduce blood-brain barrier penetration, minimizing neurotoxicity risks .

Q & A

Q. What are the recommended synthetic routes for N-(2,6-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, and what critical reaction conditions must be controlled?

Methodological Answer: Synthesis involves multi-step reactions, including:

  • Indole functionalization : Introducing the morpholino-2-oxoethyl group at the indole N1 position via nucleophilic substitution, requiring anhydrous conditions and a base (e.g., Na₂CO₃) to deprotonate the indole .
  • Acetamide coupling : Reacting the functionalized indole intermediate with 2,6-dimethylphenylamine using coupling agents (e.g., EDC/HOBt) under inert atmosphere.
  • Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) and recrystallization (e.g., ethyl acetate) to isolate the pure product . Key conditions: Strict temperature control (room temperature for acylations), stoichiometric ratios of reagents, and moisture-free environments to prevent side reactions.

Q. How can computational methods assist in predicting the reactivity and stability of this compound during synthesis?

Methodological Answer: Quantum chemical calculations (e.g., DFT) can:

  • Model transition states to predict reaction pathways and energy barriers for morpholino-ethylation or acetamide coupling .
  • Simulate solvent effects and optimize reaction coordinates to identify ideal solvents (e.g., CH₂Cl₂ for acylation) .
  • Predict thermodynamic stability of intermediates using Gibbs free energy calculations, guiding experimental prioritization .

Advanced Research Questions

Q. How can statistical experimental design (DoE) optimize reaction yields and minimize byproducts in the synthesis of this compound?

Methodological Answer: A Box-Behnken or central composite design is recommended:

  • Variables : Temperature, reagent molar ratios, solvent polarity, and reaction time.
  • Response surface analysis : Identifies optimal conditions (e.g., 0.263 mmol substrate with 3:1 acetyl chloride ratio for 58% yield in acetylation steps) .
  • Contradiction resolution : If competing pathways emerge (e.g., over-acylation), multivariate analysis isolates critical factors (e.g., excess base promotes hydrolysis) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation (e.g., ambiguous NOESY or ¹³C NMR signals)?

Methodological Answer:

  • Multi-technique correlation : Combine ¹H-¹³C HSQC/HMBC to assign quaternary carbons and resolve overlapping indole/morpholine signals .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange in the morpholino ring (e.g., chair-flip dynamics causing peak splitting) .
  • X-ray crystallography : Absolute configuration confirmation if recrystallization yields suitable crystals (e.g., ethyl acetate as solvent) .

Q. How can researchers design derivatives of this compound to explore structure-activity relationships (SAR) for biological targets?

Methodological Answer:

  • Bioisosteric replacement : Substitute the 2,6-dimethylphenyl group with halogenated or heteroaromatic moieties (e.g., 4-chlorophenyl analogs) to modulate lipophilicity .
  • Scaffold hopping : Replace the indole core with pyrrole or benzimidazole, retaining hydrogen-bonding capacity .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets (e.g., kinase domains), guiding synthetic priorities .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental yields in morpholino-ethylation steps?

Methodological Answer:

  • Error source identification : Check for solvent polarity mismatches in simulations (e.g., CH₂Cl₂ vs. THF) or unaccounted steric effects in the indole N1 position .
  • Experimental validation : Conduct control reactions with incremental reagent ratios (e.g., 1.1–1.5 eq. morpholino-2-oxoethyl chloride) to map yield trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.